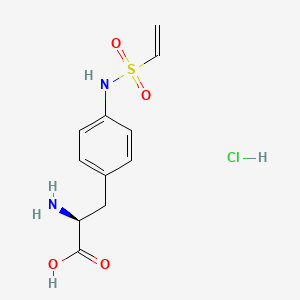
2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol is an organic compound with the molecular formula C12H25NO2 It is a derivative of cyclohexane, featuring an aminomethyl group and a propyl group attached to the cyclohexane ring, and an ethan-1-ol moiety connected via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(aminomethyl)-4-propylcyclohexanol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Reactants: 1-(aminomethyl)-4-propylcyclohexanol and ethylene oxide.
Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The reactants are mixed and heated to a temperature of around 60-80°C for several hours, allowing the ethylene oxide to react with the hydroxyl group of the cyclohexanol derivative, forming the desired ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, potentially modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol: Similar structure with an isopropyl group instead of a propyl group.
2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol: Contains a methyl group instead of a propyl group.
Uniqueness
2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its chemical reactivity and biological activity. The presence of both an aminomethyl group and a propyl group provides distinct properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H25NO2 |
|---|---|
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)-4-propylcyclohexyl]oxyethanol |
InChI |
InChI=1S/C12H25NO2/c1-2-3-11-4-6-12(10-13,7-5-11)15-9-8-14/h11,14H,2-10,13H2,1H3 |
Clé InChI |
MGPJZPDISJVUNV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)(CN)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(Tert-butoxycarbonyl)-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13637707.png)


![[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid](/img/structure/B13637734.png)
![2-Amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13637742.png)


![2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid](/img/structure/B13637746.png)



